molecular formula C12H15NO2 B13964180 Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 61372-32-5

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13964180
CAS No.: 61372-32-5
M. Wt: 205.25 g/mol
InChI Key: UHISTLDHHIQDBG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of indene derivatives with ethyl chloroformate and ammonia. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of discoidin domain receptor 1 (DDR1), which plays a role in cell adhesion and migration .

Comparison with Similar Compounds

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate can be compared with other similar compounds such as:

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but different functional groups.

    Ethyl 1H-indole-3-carboxylate: Contains an indole ring instead of an indene ring.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents.

These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and mechanisms of action.

Properties

CAS No.

61372-32-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)11/h4,6-7,11H,2-3,5,13H2,1H3

InChI Key

UHISTLDHHIQDBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C1C=CC(=C2)N

Origin of Product

United States

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